Globopentaose (Gb5)-N-Acetyl-Propargyl
Description
Globopentaose (Gb5), a pentasaccharide structure, is a glycosphingolipid involved in critical biological processes, particularly in G protein-coupled receptor (GPCR) signaling pathways. The N-acetyl-propargyl derivative of Gb5 is a chemically modified version designed to enhance its utility in biochemical and biomedical research. This derivative introduces a propargyl group (a terminal alkyne) to the N-acetyl moiety of Gb5, enabling site-specific conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This modification facilitates applications such as fluorescent labeling, drug delivery, and molecular imaging .
Gb5’s native role in GPCR signaling involves interactions with R7 family regulator of G protein signaling (RGS) proteins. Specifically, Gb5 forms complexes with R7BP (R7-binding protein), which modulates Gβ5 subunit conformation and receptor-mediated nucleotide exchange reactions . The N-acetyl-propargyl derivative retains the core structural features of Gb5 but adds chemical versatility for experimental applications.
Properties
Molecular Formula |
C18H32O16 |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-N-Acetyl-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Gb5-N-acetyl-propargyl and related glycosphingolipid derivatives:
Structural and Functional Insights:
Chemical Reactivity :
- Gb5-N-acetyl-propargyl’s alkyne group enables selective conjugation, distinguishing it from biotinylated derivatives (e.g., Globotetraose-Nac-sp3-biotin), which rely on streptavidin-biotin interactions .
- Compared to Blood Group A Antigen Tetraose-N-Acetyl-Propargyl, Gb5’s larger pentasaccharide backbone may influence receptor binding specificity in GPCR pathways .
Biological Activity: Native Gb5 is essential for Gβ5 subunit stability and GPCR signaling . In contrast, DiLacNAc lacks direct involvement in GPCRs but is critical in cell-cell recognition and immune responses . The Globo-H-BSA conjugate, used in cancer immunotherapy, leverages the immunogenicity of the Globo-H epitope, a feature absent in Gb5 derivatives .
Research Utility :
- Gb5-N-acetyl-propargyl’s click-compatible design is advantageous for dynamic imaging studies, whereas BSA-conjugated derivatives (e.g., Globo-H-BSA) are optimized for antibody generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
